molecular formula C10H14ClNO B3097245 2-Butoxy-5-chloroaniline CAS No. 130573-10-3

2-Butoxy-5-chloroaniline

Cat. No.: B3097245
CAS No.: 130573-10-3
M. Wt: 199.68 g/mol
InChI Key: GPUKNLYKBYFQSP-UHFFFAOYSA-N
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Description

2-Butoxy-5-chloroaniline is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxy-5-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUKNLYKBYFQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Butoxy-5-chloroaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 130573-10-3 Molecular Weight: 199.68 g/mol Formula: C₁₀H₁₄ClNO[1]

Executive Summary & Chemical Identity

2-Butoxy-5-chloroaniline is a specialized halogenated aniline derivative serving as a critical pharmacophore in medicinal chemistry and a coupling component in the synthesis of azo dyes. Structurally, it consists of a benzene core substituted with an amino group at position 1, a butoxy ether chain at position 2, and a chlorine atom at position 5.

This specific substitution pattern—placing a lipophilic ether chain ortho to the amine and a halogen meta to the amine—creates a unique electronic and steric profile. In drug discovery, the butoxy tail acts as a hydrophobic anchor, often targeting the ATP-binding pockets of kinase enzymes, while the chlorine atom enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the ether.

Physicochemical Profile
PropertyValueNote
CAS Number 130573-10-3 Distinct from isomer 5-butoxy-2-chloroaniline (CAS 1177193-01-9)
Molecular Weight 199.68 g/mol Monoisotopic Mass: 199.076
Appearance Off-white to pale yellow solidOxidizes upon air exposure
Melting Point 42–45 °CLow-melting solid; handle with cold storage
LogP (Predicted) ~3.5High lipophilicity due to butyl chain
Solubility DMSO, Methanol, DCMInsoluble in water
SMILES CCCCOC1=C(N)C=C(Cl)C=C1

Synthetic Routes & Process Chemistry

The synthesis of this compound is a classic example of regioselective Nucleophilic Aromatic Substitution (SNAr) followed by reduction. The protocol below prioritizes regiocontrol, ensuring the butoxy group is installed specifically at the ortho position relative to the nitro group (which becomes the amine).

Mechanism of Action (The "Why")

We utilize 2,5-Dichloronitrobenzene as the starting scaffold.

  • Regioselectivity: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) that activates the benzene ring for nucleophilic attack at the ortho and para positions.
    
  • Differentiation: In 2,5-dichloronitrobenzene, the chlorine at position 2 is ortho to the nitro group (activated). The chlorine at position 5 is meta to the nitro group (unactivated).

  • Result: Nucleophilic attack by butoxide occurs exclusively at position 2, displacing the chlorine. The position 5 chlorine remains intact.

Detailed Protocol

Step 1: SNAr Etherification

  • Reagents: 2,5-Dichloronitrobenzene (1.0 eq), n-Butanol (excess/solvent), Potassium Hydroxide (KOH, 1.2 eq).

  • Procedure: Dissolve 2,5-dichloronitrobenzene in n-butanol. Add powdered KOH slowly at 0°C to prevent exotherms. Heat to 60–80°C for 4 hours.

  • Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.6) should disappear, replaced by the more polar product 2-butoxy-5-chloronitrobenzene.

  • Workup: Quench with water, extract with ethyl acetate. The intermediate is stable.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, aqueous), Ethanol.

  • Procedure: Suspend the nitro intermediate in Ethanol/Water (3:1). Add NH₄Cl and heat to reflux. Add Iron powder portion-wise. Reflux for 2 hours.

  • Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Recrystallize from Ethanol/Water or purify via column chromatography.

Synthetic Workflow Diagram

SynthesisPath SM 2,5-Dichloronitrobenzene (CAS 89-61-2) Inter Intermediate: 2-Butoxy-5-chloronitrobenzene SM->Inter Regioselective Cl Displacement (Ortho to NO2) Reagent1 n-Butanol / KOH (S_NAr Conditions) Reagent1->Inter Product Product: This compound (CAS 130573-10-3) Inter->Product Nitro Reduction Reagent2 Fe / NH4Cl / EtOH (Reduction) Reagent2->Product

Caption: Regioselective synthesis pathway leveraging the ortho-activating effect of the nitro group to install the butoxy ether specifically at position 2.

Pharmaceutical Applications & SAR Logic

In drug development, this compound is rarely the final drug but rather a high-value "scaffold" or "building block."

Kinase Inhibitor Design (SAR)

This moiety is frequently employed in Structure-Activity Relationship (SAR) studies for Tyrosine Kinase Inhibitors (TKIs).

  • The Butoxy Tail (Pos 2): Extends into the hydrophobic "back pocket" of the ATP-binding site (e.g., in EGFR or VEGFR kinases). The butyl chain provides optimal van der Waals contact compared to shorter methoxy/ethoxy chains.

  • The Chlorine (Pos 5): Occupies the solvent-front region or interacts with specific gatekeeper residues. Crucially, it blocks the metabolic "soft spot" on the aniline ring, preventing rapid hydroxylation by Cytochrome P450 enzymes.

Self-Validating Biological Utility

When designing a library of inhibitors, researchers substitute the aniline component to tune potency.

  • Hypothesis: Replacing a methoxy group (LogP ~0.[2]5) with a butoxy group (LogP ~2.0) will increase cellular permeability.

  • Validation: Synthesize the 2-butoxy derivative and compare IC50 values against the 2-methoxy analog (Fast Red RC derivative). If potency is maintained but cellular efficacy (EC50) improves, the hypothesis is validated.

Analytical Characterization & QC

To ensure the integrity of biological data, the compound must meet strict purity standards (>98%).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time: Expect a significant shift to longer retention times compared to 2-methoxy-5-chloroaniline due to the butyl chain.

1H-NMR Expectations (DMSO-d6)
  • Aromatic Region:

    • δ ~6.6 ppm (d, J=8Hz): Proton at position 3 (ortho to butoxy, meta to Cl).

    • δ ~6.5 ppm (dd): Proton at position 4.

    • δ ~6.7 ppm (d): Proton at position 6 (ortho to amine).

  • Aliphatic Region (Butoxy Chain):

    • δ ~4.0 ppm (t): -OCH₂- (Triplet, distinct deshielding by oxygen).

    • δ ~1.7 ppm (m): -CH₂- (Beta carbon).

    • δ ~1.4 ppm (m): -CH₂- (Gamma carbon).

    • δ ~0.9 ppm (t): -CH₃ (Terminal methyl).

  • Amine:

    • δ ~4.5–5.0 ppm (s, broad): -NH₂ (Exchangeable with D₂O).

Safety & Handling

Hazard Class: Acute Toxin (Oral/Dermal), Irritant.

  • Methemoglobinemia Risk: Like all anilines, this compound can induce methemoglobinemia (oxidation of hemoglobin). Avoid skin contact strictly.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amino group is prone to oxidation, turning the solid from off-white to dark brown/purple over time.

Emergency Protocol
  • Skin Contact: Wash with polyethylene glycol (PEG 300) or copious soap and water. Ethanol may increase absorption; avoid using organic solvents for cleanup on skin.

  • Spill: Neutralize with weak acid (dilute HCl) before absorption on sand/vermiculite to reduce volatility of the free base.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for 5-Chloro-2-methoxyaniline (Analog Reference). Retrieved February 4, 2026, from [Link]

Sources

Solubility Profile of 2-Butoxy-5-chloroaniline: A Technical Guide to Measurement and Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Thermodynamic Analysis of 2-Butoxy-5-chloroaniline in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary & Chemical Identity[1]

This compound (CAS 130573-10-3 ) is a critical intermediate in the synthesis of pharmaceuticals and high-performance azo dyes. Its structural duality—featuring a lipophilic butoxy tail and a polar amino head—creates a complex solubility profile that is sensitive to solvent polarity and temperature.

This guide addresses the lack of standardized open-literature solubility data for this specific isomer by providing a predictive solubility landscape based on structural analogs and a validated experimental protocol (Laser Monitoring) to generate precise thermodynamic data.

Chemical Profile:

  • IUPAC Name: 5-chloro-2-butoxybenzenamine

  • Molecular Formula: C₁₀H₁₄ClNO

  • Molecular Weight: 199.68 g/mol [1][2]

  • Physical State: Crystalline Solid (typically off-white to pale yellow)[1]

  • Key Functional Groups: Primary Amine (H-bond donor/acceptor), Chloro (weakly deactivating), Butoxy (electron-donating, lipophilic).[1]

Predictive Solubility Landscape

Based on Structure-Activity Relationships (SAR) and thermodynamic data from homologous chloro-alkoxy-anilines (e.g., 2,5-dibutoxy-4-chloroaniline, 2-chloro-5-nitroaniline), the solubility behavior of this compound follows distinct polarity-driven trends.

Solvent Class Compatibility
Solvent ClassPredicted SolubilityMechanistic Rationale
Dipolar Aprotic (e.g., NMP, DMF, DMSO)Very High Strong interaction with the amine protons and the polarized aromatic ring.[1]
Ketones & Esters (e.g., Acetone, Ethyl Acetate)High Favorable dipole-dipole interactions; the butoxy chain disrupts crystal lattice energy, aiding dissolution.
Alcohols (e.g., Ethanol, 1-Propanol)Moderate to High Protic solvents stabilize the amine group via H-bonding, though the hydrophobic butyl chain limits solubility in short-chain alcohols (e.g., Methanol).[1]
Aromatic Hydrocarbons (e.g., Toluene)Moderate Pi-pi stacking interactions are favorable, but the polar amine group reduces affinity compared to purely non-polar solutes.
Water Insoluble The hydrophobic effect of the butyl chain and the aromatic ring dominates over the hydrophilic potential of the amine.

Thermodynamic Expectation: The dissolution process is endothermic (


).[3] Solubility will increase non-linearly with temperature. The "Butoxy effect" typically lowers the melting point relative to the parent 2-chloroaniline, potentially increasing solubility in organic solvents at lower temperatures.[1]
Validated Experimental Protocol: Laser Monitoring Method

To generate authoritative solubility data for process scale-up, the Dynamic Laser Monitoring (Synthetic) Method is the industry gold standard.[1] It eliminates the sampling errors inherent in the static gravimetric method.[1]

3.1 Experimental Setup Logic

This method relies on the Tyndall effect. A laser beam passes through a solvent/solute mixture.[1][4][5] Undissolved particles scatter light (reducing transmittance). As the temperature rises and the solid dissolves, transmittance increases, plateauing when the solution becomes clear (saturation point).

3.2 Step-by-Step Protocol
  • Preparation: Calibrate the analytical balance (uncertainty

    
     mg) and the thermostatic vessel (uncertainty 
    
    
    
    K).
  • Loading:

    • Weigh a precise mass of solvent (

      
      ) into a jacketed glass vessel.
      
    • Add a known mass of this compound (

      
      ).[1][6]
      
  • Equilibration:

    • Set the stirrer speed to 400 rpm to ensure suspension homogeneity without cavitation.

    • Direct the laser beam (e.g., He-Ne, 632.8 nm) through the vessel center.[1]

  • Dynamic Heating:

    • Heat the mixture slowly (0.2 K/min).

    • Continuously record the intensity of the transmitted light (

      
      ).
      
  • Endpoint Detection:

    • The temperature at which the laser intensity reaches the maximum stable value (indicating total dissolution) is recorded as the Saturation Temperature (

      
      ) .
      
  • Iteration:

    • Add more solute to the same vessel (increasing mole fraction

      
      ) and repeat the heating cycle to generate a full solubility curve (
      
      
      
      vs.
      
      
      ).
3.3 Workflow Diagram

SolubilityProtocol Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination Start Start: Weigh Solvent (m1) & Initial Solute (m2) Mix Stirring & Laser Alignment (Tyndall Effect Active) Start->Mix Heat Slow Heating (0.2 K/min) Mix->Heat Monitor Monitor Transmittance (I) Heat->Monitor Check Intensity Plateau? Monitor->Check Check->Heat No (Cloudy) Record Record Tsat (Solubility Point) Check->Record Yes (Clear) Add Add More Solute (Increase x1) Record->Add Finish Generate T vs. x1 Curve Record->Finish Data Sufficient Add->Mix

Figure 1: The self-validating loop of the laser monitoring technique ensures precise saturation point detection.[1]

Thermodynamic Modeling & Analysis

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution. The Modified Apelblat Equation is the most robust model for substituted anilines.
4.1 The Modified Apelblat Model

This semi-empirical model assumes a linear relationship between the logarithm of solubility and the reciprocal of temperature, adjusted for non-ideal behavior.



  • 
     : Mole fraction solubility of this compound.
    
  • 
     : Absolute temperature (Kelvin).[3][5][7]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
4.2 Calculation of Thermodynamic Functions

From the Apelblat parameters, the Apparent Standard Enthalpy of Solution (


) and Entropy of Solution (

) are derived:



[1]
  • Interpretation:

    • Positive

      
       confirms the process is endothermic (heat-absorbing).[1]
      
    • Positive

      
       indicates increased disorder, driven by the disruption of the crystal lattice.
      
4.3 Data Correlation Logic

ThermoLogic Figure 2: Thermodynamic Correlation Workflow RawData Experimental Data (x1 vs T) Regress Multivariate Regression (Apelblat Eq) RawData->Regress Params Extract Parameters A, B, C Regress->Params Calc Calculate Thermodynamic Functions (Gibbs, Enthalpy, Entropy) Params->Calc Analyze Mechanistic Insight (Solvent-Solute Interactions) Calc->Analyze

Figure 2: Logic flow for converting raw solubility data into thermodynamic insights.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 130573-10-3, this compound. Retrieved from [Link]

  • Jouyban, A., & Acree, W. E. (2025). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. Journal of Molecular Liquids. Retrieved from [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • Zhang, C., et al. (2020). Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data. (Contextual Analog). Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics. Retrieved from [Link]

Sources

Molecular Identity & Theoretical Physicochemical Profile

[1][2][4]

Before assessing stability, the fundamental thermodynamic constants must be established.[4] The following values represent the theoretical baseline against which experimental data should be validated.

PropertyValue (Predicted/Theoretical)Thermodynamic Implication
CAS Number 130573-10-3Unique Identifier
Molecular Formula C₁₀H₁₄ClNOMW: 199.68 g/mol
Boiling Point 304.7 ± 22.0 °C (760 mmHg)High thermal stability in liquid phase.[1][2][4][5]
Density 1.126 ± 0.06 g/cm³Denser than water; phase separation likely.[2][4]
pKa (Conjugate Acid) 3.79 ± 0.10Weak base; stable in neutral/basic media; forms salts in strong acid.[2][4]
LogP ~3.5 (Estimated)Lipophilic; low aqueous solubility favors hydrolytic stability.[2][4]

Structural Analysis: The molecule features a 1,2,4-substitution pattern (if counting from the ether).[2][4] The butoxy group (-OBu) at the ortho position to the amine provides steric bulk, potentially inhibiting intermolecular H-bonding compared to methoxy analogs.[1][2][4] The chloro group (-Cl) at the meta position (relative to amine) deactivates the ring slightly, increasing resistance to electrophilic aromatic substitution compared to pure anisidines.[2][4]

Thermodynamic Stability Analysis

Thermodynamic stability in this context refers to the molecule's resistance to phase transitions (polymorphism) and thermal decomposition under equilibrium conditions.[4]

Phase Behavior & Polymorphism

Given the flexible butyl chain, this compound is likely to exhibit conformational polymorphism .[2] The butyl chain can adopt multiple gauche and anti conformations in the crystal lattice, leading to distinct solid-state forms with varying melting points and solubilities.[2][4]

  • Melting Point Expectation: Likely a low-melting solid (< 50°C) or viscous oil at room temperature due to the disruption of crystal packing by the butyl chain.[1][2][4]

  • Risk: Phase transitions during storage (e.g., crystallization from oil) can alter dissolution rates in downstream processing.[2][4]

Thermal Decomposition (TGA/DSC)
  • Decomposition Onset: Theoretically stable up to ~200°C under inert atmosphere.[1][4]

  • Mechanism: The primary thermal degradation pathway involves homolytic cleavage of the O-butyl bond (ether pyrolysis) or the C-N bond at elevated temperatures (>250°C).[2][4]

  • Oxidative Instability: In the presence of oxygen, the aniline nitrogen is the thermodynamic weak point, susceptible to forming azo-linkages or quinone imines, leading to "darkening" (kinetic instability).[2][4]

Chemical Stability & Degradation Pathways[2][4]

The thermodynamic drive for degradation is defined by the bond dissociation energies (BDE) and the presence of reactive species (water, oxygen).[4]

A. Hydrolytic Stability (Ether Linkage) The aryl-alkyl ether bond is thermodynamically stable to hydrolysis under neutral and basic conditions.[1][2][4] However, under strong acidic conditions (e.g., conc.[2][4] HBr or HI), thermodynamic equilibrium favors cleavage to 2-amino-4-chlorophenol.[1][2][4]

  • Reaction:

    
    
    

B. Oxidative Stability (Amine Functionality) Anilines are thermodynamically prone to oxidation.[2][4] The oxidation potential is lowered by the electron-donating butoxy group, making this molecule more sensitive to air than unsubstituted aniline.[2][4]

  • Observation: Samples will turn from colorless/pale yellow to brown/black upon air exposure.[4]

C. Photostability Halogenated anilines can undergo photodehalogenation (homolytic C-Cl bond cleavage) upon UV exposure, a thermodynamically favorable process in the excited state.[2][4]

Visualization: Theoretical Degradation Pathways

DegradationPathwaysFigure 1: Theoretical Degradation PathwaysParentThis compound(Parent)OxidationAzo/Nitro Species(Dark Color)Parent->OxidationOxidation (O2/Air)Thermodynamically FavorableHydrolysis2-Amino-4-chlorophenol+ Butyl HalideParent->HydrolysisAcid Hydrolysis (HX)High Activation EnergyPhotoDechlorinated Analog(2-Butoxyaniline)Parent->PhotoUV Photolysis(hν)

Caption: Primary degradation routes. Oxidation is the dominant thermodynamic risk during storage.[2][4]

Experimental Characterization Protocols

To validate the theoretical profile, the following self-validating protocols should be executed.

Protocol 1: Thermal Analysis (DSC/TGA)

Objective: Determine melting point (if solid), glass transition (


24
  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][4]

  • Sample Prep: Weigh 2-5 mg of sample into a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • Purity Check: Sharp endothermic melting peak (peak width < 2°C indicates high purity).[2][4]

    • Stability Limit:

      
       (defined as 5% weight loss in TGA) should be > 150°C for standard processing safety.
      
Protocol 2: Forced Degradation (Stress Testing)

Objective: Establish the intrinsic stability limits (SIM - Stability Indicating Method).

Stress ConditionConditionsDurationTarget Degradation
Acid Hydrolysis 1N HCl, Reflux24 Hours< 5% (Ether cleavage)
Base Hydrolysis 1N NaOH, Reflux24 Hours< 1% (Stable)
Oxidation 3% H₂O₂, RT4 Hours> 10% (N-oxidation expected)
Thermal 60°C, Solid/Neat7 Days< 1%
Photolytic 1.2M Lux hours--Monitor Dechlorination

Analytical Method: Analyze samples via HPLC-UV (254 nm) or LC-MS to identify degradants.[1][2][4]

Visualization: Stability Testing Workflow

StabilityWorkflowFigure 2: Stability Characterization Decision TreeStartStart: this compoundPhysicalPhysical Characterization(Appearance, DSC, TGA)Start->PhysicalStressStress Testing(Acid, Base, Ox, Heat)Physical->StressDecisionDegradation > 10%?Stress->DecisionStableThermodynamically StableProceed to FormulationDecision->StableNoUnstableIdentify Degradants (LC-MS)Define Storage ControlsDecision->UnstableYes

Caption: Workflow for determining the thermodynamic stability profile.

Handling & Storage Recommendations

Based on the thermodynamic susceptibility of the amine group to oxidation:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent N-oxidation.[2][4]

  • Container: Amber glass vials to prevent UV-induced C-Cl bond homolysis.

  • Temperature: Store at 2-8°C (Refrigerated) to kinetically inhibit potential polymorph interconversion or slow oxidation.

  • Acidity: Avoid storage in acidic media; the salt form (Hydrochloride) may be more stable to oxidation but hygroscopic.[2][4]

References

  • PubChem. (2025).[2][4] Compound Summary for similar chloroaniline derivatives. National Library of Medicine.[2][4] Retrieved from [Link]

Reactivity of 2-Butoxy-5-chloroaniline in azo coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 2-Butoxy-5-chloroaniline in Azo Coupling

Authored by: A Senior Application Scientist

Foreword: Understanding the Nuances of Azo Dye Synthesis

The synthesis of azo dyes, a cornerstone of the chemical industry, is a testament to the elegance and utility of organic chemistry. At its heart lies the azo coupling reaction, a process that, while conceptually straightforward, is governed by a delicate interplay of electronic and steric factors. This guide delves into the specific reactivity of this compound, a substituted aromatic amine that presents a unique combination of activating and deactivating groups. Understanding how these substituents influence the two key stages of azo dye synthesis—diazotization and coupling—is paramount for researchers, scientists, and drug development professionals seeking to design and synthesize novel chromophores with tailored properties. This document moves beyond a mere recitation of protocols to provide a causal analysis of the experimental choices, ensuring a robust and reproducible synthetic strategy.

Section 1: The Molecular Architecture of this compound and its Implications for Reactivity

This compound is an aromatic amine characterized by three key structural features that dictate its reactivity in azo coupling:

  • The Primary Aromatic Amine (-NH₂): This is the reactive center for the initial diazotization reaction, the conversion of the amine into a highly reactive diazonium salt.[1]

  • The 2-Butoxy Group (-OC₄H₉): An electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs, which increases the electron density of the aromatic ring. This has a dichotomous effect: it activates the ring, making the amine more nucleophilic, but can also slightly decrease the electrophilicity of the resulting diazonium salt.

  • The 5-Chloro Group (-Cl): An electron-withdrawing group (EWG) through its inductive effect, which deactivates the aromatic ring by pulling electron density away.[2] This deactivation makes the initial diazotization reaction more challenging but increases the electrophilicity and reactivity of the resulting diazonium salt, which is beneficial for the subsequent coupling step.

The interplay of these opposing electronic effects makes this compound a fascinating and synthetically versatile starting material.

Section 2: The Critical First Step: Diazotization of this compound

Diazotization is the conversion of a primary aromatic amine to a diazonium salt through its reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] This diazonium salt is a potent electrophile and the key intermediate for the azo coupling reaction.

Mechanistic Considerations

The generally accepted mechanism for diazotization proceeds as follows:

  • Formation of Nitrous Acid: In a strongly acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).

  • Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses water to form the nitrosonium ion (NO⁺) or a related electrophilic nitrosating agent like nitrosylsulfuric acid in the presence of sulfuric acid.[3][4][5]

  • Electrophilic Attack: The free, unprotonated aniline acts as a nucleophile and attacks the electrophilic nitrosating agent.[4][5]

  • Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion (Ar-N₂⁺).

The electron-withdrawing nature of the chlorine atom in this compound decreases the basicity of the amino group, which can make the initial nucleophilic attack on the nitrosating agent less favorable. However, the presence of a strong acid ensures a sufficient concentration of the highly electrophilic nitrosating species to drive the reaction forward.

A Self-Validating Protocol for Diazotization

This protocol is designed to be self-validating through careful temperature control and chemical testing for reaction completion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Key Properties
This compound199.68Starting material
Concentrated Hydrochloric Acid (~37%)36.46Corrosive, provides acidic medium
Sodium Nitrite (NaNO₂)69.00Diazotizing agent, oxidizer
Sulfamic Acid (H₃NSO₃) or Urea97.09 or 60.06Quenches excess nitrous acid
Distilled Water18.02Solvent
IceN/AFor temperature control
Starch-Iodide PaperN/AIndicator for excess nitrous acid

Step-by-Step Methodology:

  • Amine Suspension: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend this compound (0.10 mol) in a mixture of 100 mL of water and concentrated hydrochloric acid (0.25 mol, 2.5 equivalents). The formation of the amine hydrochloride salt as a slurry is expected.

  • Critical Temperature Control: Cool the suspension in an ice-salt bath to an internal temperature of 0-5 °C. This temperature is crucial as diazonium salts are thermally unstable and can explosively decompose at higher temperatures.[1]

  • Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (0.105 mol, 1.05 equivalents) in 30 mL of cold water.

  • Controlled Addition: Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. The reaction is exothermic, and the rate of addition must be controlled to maintain the temperature below 5 °C.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. A clear, yellowish solution of the diazonium salt should form as the solid amine hydrochloride reacts.

  • Validation of Completion: Test for the presence of a slight excess of nitrous acid by touching a glass rod dipped in the reaction mixture to starch-iodide paper. An instantaneous blue-violet color confirms the completion of the diazotization.

  • Quenching Excess Nitrite: Once the reaction is complete, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative (the paper remains white). This step is vital to prevent unwanted side reactions in the subsequent coupling stage.

Diazotization_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_validation Validation & Quenching Amine_Suspension Prepare Amine Suspension (this compound + HCl + H₂O) Cooling Cool to 0-5 °C Amine_Suspension->Cooling Addition Dropwise addition of NaNO₂ (Maintain T < 5 °C) Cooling->Addition Nitrite_Solution Prepare cold NaNO₂ solution Nitrite_Solution->Addition Stirring Stir for 30 min at 0-5 °C Addition->Stirring Test Test for excess HNO₂ (Starch-Iodide Paper) Stirring->Test Quench Quench excess HNO₂ (Sulfamic Acid/Urea) Test->Quench Positive Test Final_Product Diazonium Salt Solution (Ready for Coupling) Quench->Final_Product Azo_Coupling_Mechanism cluster_reactants Reactants cluster_product Product Diazonium Diazonium Salt of This compound (Electrophile) Intermediate Sigma Complex (Intermediate) Diazonium->Intermediate + Naphthoxide 2-Naphthoxide Ion (Nucleophile) Naphthoxide->Intermediate Product Azo Dye Product Intermediate->Product - H⁺

Caption: General mechanism of azo coupling.

Section 4: Optimizing for Success: Key Factors Influencing Reactivity

Summary of Substituent Effects
SubstituentPositionInductive EffectResonance EffectOverall Effect on DiazotizationOverall Effect on Coupling
-OC₄H₉ 2Weakly -IStrongly +RActivating (increases nucleophilicity of NH₂)Deactivating (reduces electrophilicity of N₂⁺)
-Cl 5Strongly -IWeakly +RDeactivating (reduces nucleophilicity of NH₂)Activating (increases electrophilicity of N₂⁺)
Steric Considerations

The butoxy group at the 2-position (ortho to the original amino group) introduces significant steric bulk. This can influence the regioselectivity of the coupling reaction. While coupling typically occurs at the para-position of the coupling partner, the steric hindrance from the butoxy group might favor coupling at less hindered positions if multiple activated sites are available on the coupling partner.

The Role of Solvent

The choice of solvent can impact the reaction in several ways: [6]

  • Solubility: As seen in the diazotization of similar anilines, using a co-solvent like acetic acid can improve the solubility of the starting aniline and its hydrochloride salt, leading to a more efficient and homogeneous reaction. [3][4][5]* Polarity: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

Section 5: Conclusion: A Versatile Building Block for Azo Dye Synthesis

This compound represents a well-defined case study in the rational design of azo dye synthesis. The competing electronic effects of its butoxy and chloro substituents provide a balanced reactivity profile, making it a valuable intermediate. By understanding the mechanistic underpinnings of the diazotization and coupling reactions and by implementing robust, self-validating protocols with strict control over temperature and pH, researchers can reliably harness the reactivity of this compound. This knowledge enables the synthesis of a diverse array of azo dyes with potential applications ranging from traditional colorants to advanced materials and pharmaceutical agents. [10]

References

  • Processes for the diazotization of 2,5-dichloroanilines.
  • Method for diazotizing 2,5-dichloroaniline.
  • Processes for the diazotization of 2,5-dichloroanilines.
  • 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. ResearchGate. [Link]

  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journals. [Link]

  • Azo coupling. Wikipedia. [Link]

  • Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. [Link]

  • SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. ResearchGate. [Link]

  • DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. [Link]

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor. [Link]

  • Azo Coupling. Organic Chemistry Portal. [Link]

Sources

Synonyms and nomenclature for 2-Butoxy-5-chloroaniline (Fast Red B Base)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature and Identity of 2-Butoxy-5-chloroaniline and the "Fast Red B Base" Distinction.

Part 1: Executive Summary & Critical Nomenclature Alert

Status: High-Priority Clarification Required Target Compound: this compound (CAS: 130573-10-3) Trade Name Conflict: "Fast Red B Base"[1]

Executive Summary This technical guide addresses the nomenclature, synonyms, and chemical identity of This compound , a specialized organic building block used in pharmaceutical and agrochemical synthesis.

CRITICAL NOMENCLATURE ALERT: There is a frequent conflation in industry databases between this compound and Fast Red B Base .

  • True "Fast Red B Base" is chemically 2-Methoxy-4-nitroaniline (CAS 97-52-9), a widely used azo dye intermediate.[1][2]

  • This compound (CAS 130573-10-3) is a distinct structural analog.[1][3] While it may be referred to as a "Fast Base" analog in specific custom synthesis contexts, using the trade name "Fast Red B Base" for the butoxy-chloro derivative is chemically incorrect and poses a risk of experimental error.

This guide provides the definitive nomenclature for both entities to ensure researchers select the correct reagent.

Part 2: Chemical Identity & Nomenclature

Primary Target: this compound

This compound is primarily defined by its specific substitution pattern on the aniline ring: a butoxy ether group at the ortho position and a chlorine atom at the meta position relative to the amine.[1]

Table 1: Nomenclature & Identifiers

CategoryIdentifier / NameContext
IUPAC Name 2-Butoxy-5-chlorobenzenaminePreferred IUPAC Name (PIN)
Systematic Name 5-Chloro-2-butoxyanilineAlternative systematic
CAS Registry Number 130573-10-3 Primary Identifier
Molecular Formula C₁₀H₁₄ClNO-
SMILES CCCCOC1=C(N)C=C(Cl)C=C1Chemoinformatics
InChI Key PXQRJJIQQUVVDW-UHFFFAOYSA-NUnique Hash
Common Synonyms 5-Chloro-2-n-butoxyaniline; 3-Chloro-6-butoxyaniline (based on phenol numbering)Chemical Catalogs
Comparative Analysis: The "Fast Red B" Distinction

To prevent procurement errors, the table below contrasts the user's requested topic against the standard industry trade name.

Table 2: Structural & Functional Comparison

FeatureThis compound Fast Red B Base (Standard)
Chemical Structure
ngcontent-ng-c1989010908="" class="ng-star-inserted">
(Analogous)

(Standard)
Systematic Name 2-Butoxy-5-chlorobenzenamine2-Methoxy-4-nitroaniline
CAS Number 130573-10-397-52-9
Substituents -OC₄H₉ (Butoxy), -Cl (Chloro)-OCH₃ (Methoxy), -NO₂ (Nitro)
C.I.[1][3][4][5][6][7][8][9][10] Number None AssignedC.I. 37125 (Azoic Diazo Component 5)
Primary Application Pharma/Agro IntermediateAzo Dye Synthesis (Textiles)

Part 3: Structural Analysis & Logic

The nomenclature derives strictly from the priority rules of the benzene ring. The amine (-NH₂) group takes priority (position 1).[1]

  • Parent: Aniline (Benzenamine).[6]

  • Substituent 1 (Ortho): The Butoxy group (-OCH₂CH₂CH₂CH₃) is at position 2.[1]

  • Substituent 2 (Meta): The Chlorine atom (-Cl) is at position 5.[1][6]

DOT Diagram: Nomenclature Decision Tree The following diagram illustrates the logical flow to determine the correct chemical identity based on the trade name "Fast Red B Base".

NomenclatureLogic Start Input: 'Fast Red B Base' CheckCAS Verify CAS Number Start->CheckCAS Step 1 PathStandard CAS 97-52-9 CheckCAS->PathStandard Standard Match PathAnalog CAS 130573-10-3 CheckCAS->PathAnalog User Query Match IdentityStd Identity: 2-Methoxy-4-nitroaniline (Standard Textile Dye) PathStandard->IdentityStd IdentityAnalog Identity: this compound (Specialty Intermediate) PathAnalog->IdentityAnalog ActionStd Protocol: Diazotization (Azo Coupling) IdentityStd->ActionStd ActionAnalog Protocol: Nucleophilic Substitution (Pharma Synthesis) IdentityAnalog->ActionAnalog

Figure 1: Decision logic for distinguishing between the standard Fast Red B Base and the this compound analog.

Part 4: Experimental Protocol – Analytical Verification

Since this compound is often used as a building block, verifying its identity against the "Fast Red" confusion is critical.[1] The following HPLC protocol is designed to separate aniline derivatives based on hydrophobicity (the butoxy chain makes CAS 130573-10-3 significantly more hydrophobic than the methoxy-nitro variant).

Protocol: Reverse-Phase HPLC for Identity Confirmation

Objective: To distinguish this compound from other aniline impurities or mislabeled "Fast Base" stocks.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (HPLC Grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Standard: this compound reference standard (>98%).[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array at 254 nm (aromatic ring) and 280 nm.

  • Temperature: 30°C.

Gradient Profile:

Time (min)% Solvent A (Water)% Solvent B (ACN)Phase
0.09010Equilibration
2.09010Injection Hold
15.01090Gradient Ramp
20.01090Wash
21.09010Re-equilibration

Data Interpretation (Self-Validating Logic):

  • Retention Time Shift:

    • 2-Methoxy-4-nitroaniline (Fast Red B): Will elute earlier (approx. 6-8 min) due to the polar nitro group and short methoxy chain.[1]

    • This compound: Will elute later (approx. 12-14 min) due to the lipophilic butyl chain and chloro substituent.[1]

  • UV Spectrum:

    • The nitro-aniline will show a distinct bathochromic shift (yellow/orange color) compared to the chloro-aniline (colorless to pale yellow).[1]

Part 5: Synthesis Context (Mechanism)

Understanding the nomenclature requires understanding the synthesis origin. The name "this compound" implies it is synthesized via:

  • Starting Material: 2-Amino-4-chlorophenol (or protected variant).[1]

  • Reaction: O-Alkylation (Williamson Ether Synthesis).

    • Reagents: 1-Bromobutane, Potassium Carbonate (K₂CO₃), DMF.

    • Mechanism:[1] The phenoxide ion attacks the butyl bromide. The amino group (if unprotected) is less nucleophilic than the phenoxide under basic conditions, directing the butoxy group to the ortho position.

This confirms the "2-Butoxy" nomenclature.[1] If the starting material were different (e.g., chlorination of 2-butoxyaniline), the position of the chlorine might vary, necessitating the "5-chloro" specifier.

References

  • PubChem. 2-Methoxy-4-nitroaniline (Fast Red B Base) Compound Summary. National Library of Medicine. Available at: [Link][1]

  • World Dye Variety. C.I. Azoic Diazo Component 5 (Fast Red B Base).[2][11] Available at: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Diazotization of 2-Butoxy-5-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed and validated protocol for the diazotization of 2-butoxy-5-chloroaniline. Diazotization is a fundamental transformation in organic synthesis, converting primary aromatic amines into highly versatile diazonium salts.[][2] These intermediates are pivotal in the synthesis of a vast array of compounds, including azo dyes, pharmaceuticals, and complex organic building blocks.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and a discussion of the causality behind key experimental choices. The protocol emphasizes safety and reproducibility, ensuring the resulting diazonium salt solution is suitable for immediate use in subsequent synthetic steps, such as azo coupling or Sandmeyer reactions.[4][5]

Introduction and Scientific Rationale

The conversion of a primary aromatic amine to a diazonium salt (Ar-N₂⁺X⁻) is a cornerstone of synthetic organic chemistry.[6] The diazonium group is an excellent leaving group (N₂ gas), facilitating a wide range of nucleophilic substitution reactions that are otherwise difficult to achieve on an aromatic ring.[6] this compound is a substituted aniline whose corresponding diazonium salt serves as a crucial intermediate in the manufacturing of specialized organic pigments and other functional molecules.

The reaction is typically performed in a cold, acidic aqueous solution with sodium nitrite. The strong acid, usually hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), serves two primary purposes: it reacts with sodium nitrite to generate the reactive diazotizing agent, nitrous acid (HNO₂), in situ, and it protonates the aniline derivative to increase its solubility in the aqueous medium.[5][6]

Strict temperature control is the most critical parameter for a successful diazotization.[7][8] Aromatic diazonium salts are thermally unstable and can decompose, sometimes violently, at elevated temperatures. Therefore, maintaining the reaction temperature between 0 and 5 °C is imperative to prevent decomposition of the product and ensure a high yield of the desired diazonium salt for subsequent in situ use.[9][10]

Reaction Mechanism

The diazotization of this compound proceeds through a well-established electrophilic substitution mechanism. The key steps are outlined below:

  • Formation of Nitrous Acid: Sodium nitrite reacts with the strong mineral acid (HCl) to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess strong acid and subsequently loses a molecule of water to form the potent electrophile, the nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfer steps and the eventual elimination of a water molecule lead to the formation of the stable aromatic diazonium salt.

The overall transformation is depicted in the following diagram:

Diazotization Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Amine This compound N_Nitrosamine N-Nitrosamine intermediate Amine->N_Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide N_Nitrosamine->Diazohydroxide Proton transfer Diazonium_Salt 2-Butoxy-5-chlorobenzene- diazonium chloride Diazohydroxide->Diazonium_Salt + H⁺, -H₂O

Caption: The reaction mechanism for the diazotization of this compound.

Detailed Experimental Protocol

This protocol is designed for a 0.10 molar scale. Adjustments can be made as needed, but molar ratios should be maintained.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Mass (g)Moles (mol)Molar Ratio
This compoundC₁₀H₁₄ClNO200.6820.070.101.0
Hydrochloric Acid (37%)HCl36.4629.60.303.0
Sodium NitriteNaNO₂69.007.250.1051.05
Deionized WaterH₂O18.02---
IceH₂O18.02---
Starch-Iodide Paper-----
Sulfamic AcidH₃NSO₃97.09--(for quenching)
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Internal thermometer

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Standard laboratory glassware

Experimental Workflow Diagram

Experimental Workflow A 1. Prepare Amine Suspension - Add this compound, water, and HCl to flask. - Cool to 0-5 °C. C 3. Diazotization - Slowly add NaNO₂ solution to the amine suspension via dropping funnel. - Maintain temperature at 0-5 °C. A->C B 2. Prepare Nitrite Solution - Dissolve NaNO₂ in cold water. B->C D 4. Reaction Monitoring - Stir for an additional 30 mins post-addition. - Test for slight excess of HNO₂ using starch-iodide paper. C->D E 5. Quench Excess Nitrite - (Optional) Add sulfamic acid if significant excess HNO₂ is present. D->E F 6. In Situ Use - The resulting diazonium salt solution is ready for the next reaction step. - DO NOT ISOLATE. E->F

Caption: A procedural flow diagram for the diazotization protocol.

Step-by-Step Procedure
  • Preparation of the Amine Suspension:

    • In a 500 mL three-neck flask equipped with a magnetic stir bar and an internal thermometer, add 20.07 g (0.10 mol) of this compound.

    • Add 100 mL of deionized water, followed by the slow addition of 29.6 g (approx. 25 mL) of concentrated hydrochloric acid (37%).

    • Place the flask in an ice-salt bath and begin vigorous stirring. Cool the resulting suspension to an internal temperature of 0-5 °C. The aniline salt may precipitate, which is normal.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 40 mL of cold deionized water. It is crucial to use a slight excess (1.05 equivalents) of sodium nitrite to ensure complete conversion of the amine.

    • Cool this solution in an ice bath before use.

  • The Diazotization Reaction:

    • Transfer the cold sodium nitrite solution to a dropping funnel positioned on the central neck of the three-neck flask.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes.[9]

    • Crucial: The rate of addition must be carefully controlled to ensure the internal reaction temperature does not rise above 5 °C.[7][8] The reaction is exothermic.

    • A color change is typically observed as the reaction proceeds.

  • Reaction Completion and Monitoring:

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

    • To check for completion, take a drop of the reaction mixture and spot it onto a piece of starch-iodide paper. The immediate appearance of a blue-black color indicates the presence of a slight excess of nitrous acid, signifying the end of the reaction. If the test is negative, add a small additional amount of the nitrite solution and re-test after 10 minutes.

  • Use of the Diazonium Salt Solution:

    • The resulting 2-butoxy-5-chlorobenzenediazonium chloride solution is unstable and must be used immediately for the subsequent reaction (e.g., azo coupling).[9]

    • DO NOT attempt to isolate the diazonium salt.[9][11] Do not store the solution.[9]

Safety and Hazard Management

The diazotization reaction involves several significant hazards that require strict adherence to safety protocols. The entire procedure must be conducted in a well-ventilated fume hood.

  • Explosion Hazard: Solid, dry diazonium salts are notoriously unstable and can detonate upon shock, friction, or heating.[8][9][11] This protocol is designed for the in situ use of the diazonium salt in an aqueous solution, which is significantly safer. Under no circumstances should an attempt be made to isolate the solid diazonium salt. [7]

  • Toxic Gases: The reaction of sodium nitrite with acid generates nitrous acid, which can decompose to produce toxic nitrogen oxides (NOx).[3][12][13] Proper ventilation in a fume hood is mandatory.

  • Reagent Toxicity:

    • This compound: Handle with care, as aromatic amines are generally toxic. Avoid skin contact and inhalation.

    • Sodium Nitrite: This is a strong oxidizer and is toxic if swallowed.[14][15] It can cause methemoglobinemia.[15] Keep away from combustible materials.[14][16]

    • Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene) must be worn at all times.[15]

  • Quenching and Waste Disposal:

    • Before disposal, any unreacted diazonium salt must be quenched. This can be achieved by adding a quenching agent like sulfamic acid or urea, which reacts with nitrous acid to produce nitrogen gas.

    • All waste should be neutralized and disposed of according to institutional and local environmental regulations.

References

  • Method for diazotizing 2,5-dichloroaniline.
  • Processes for the diazotization of 2,5-dichloroanilines.
  • Processes for the diazotization of 2,5-dichloroanilines.
  • Chemistry Diazotization Reaction. sathee jee. [Link]

  • NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. University POLITEHNICA of Bucharest Scientific Bulletin, Series B. [Link]

  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Exploring Flow Procedures for Diazonium Formation. Molecules. [Link]

  • BENZENEDIAZONIUM-2-CARBOXYLATE AND BIPHENYLENE. Organic Syntheses. [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Diazotization safety. Sciencemadness Discussion Board. [Link]

  • Reaction of sodium nitrite with HCl. YouTube. [Link]

  • Sodium Nitrite Safety Guide. Scribd. [Link]

  • Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Chemtrade Logistics. [Link]

  • Diazonium Salts in Visible Light Photocatalysis – a Focused Overview of their Application in Continuous Flow Synthesis. ResearchGate. [Link]

Sources

Synthesis of Azo Dyes Utilizing 2-Butoxy-5-chloroaniline: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of azo dyes using 2-butoxy-5-chloroaniline as a key intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design. It is structured to provide a self-validating framework for the synthesis and characterization of novel azo dyes, grounded in established scientific literature.

Introduction: The Versatility of Azo Dyes and the Role of this compound

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their widespread application in textiles, printing, food, and pharmaceuticals stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by varying the aromatic components.[2] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and fundamentally involves a two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.[1]

This compound is a valuable intermediate in this process. The presence of the chloro and butoxy substituents on the aniline ring influences the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final azo dye. The butoxy group, an electron-donating group, can enhance the color depth, while the electron-withdrawing chloro group can improve lightfastness. This guide will provide detailed protocols for the synthesis of azo dyes using this compound, focusing on two common classes of coupling components: naphthols and acetoacetanilides.

Core Synthesis Workflow

The synthesis of azo dyes from this compound follows a well-established two-stage reaction pathway. The entire process must be conducted with strict temperature control to ensure the stability of the intermediate diazonium salt.

Azo_Dye_Synthesis_Workflow cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling cluster_2 PART 3: Isolation & Purification A This compound D Diazonium Salt Formation (0-5°C) A->D B Sodium Nitrite (NaNO₂) in H₂O B->D C Hydrochloric Acid (HCl) C->D F Azo Dye Synthesis (0-5°C) D->F Addition of Diazonium Salt Solution E Coupling Component (e.g., β-Naphthol or Acetoacetanilide) E->F G Filtration F->G H Washing G->H I Drying H->I J Recrystallization I->J K Final Azo Dye J->K

Caption: Overall workflow for the synthesis of azo dyes from this compound.

PART 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite. The acid, usually hydrochloric acid, reacts with sodium nitrite to form nitrous acid (HNO₂) in situ, which then reacts with the amine.

Diazotization_Mechanism A NaNO₂ + HCl B HNO₂ (Nitrous Acid) + NaCl A->B In situ generation E Reaction with Nitrous Acid B->E C This compound D Protonation of Amino Group C->D In acidic medium D->E F Formation of N-nitrosamine E->F G Tautomerization & Protonation F->G H Elimination of Water G->H I 2-Butoxy-5-chlorobenzenediazonium chloride H->I

Sources

Application Notes and Protocols for the Coupling Reactions of 5-chloro-2-butoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 5-chloro-2-butoxyaniline

5-chloro-2-butoxyaniline is a key building block in the synthesis of a diverse array of complex organic molecules utilized in the pharmaceutical and materials science sectors. Its substituted aniline framework is a common motif in pharmacologically active compounds. The strategic placement of the chloro, butoxy, and amino substituents offers multiple avenues for synthetic diversification through various cross-coupling reactions. The electron-donating nature of the butoxy and amino groups renders the chloro substituent at the 5-position less reactive, presenting a unique challenge and requiring carefully optimized reaction conditions for successful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.

This comprehensive guide provides detailed application notes and robust protocols for the most pertinent palladium-catalyzed cross-coupling reactions of 5-chloro-2-butoxyaniline, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this versatile substrate in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and generally high yields.[1][2] For 5-chloro-2-butoxyaniline, this reaction provides a direct route to biaryl structures, which are prevalent in many biologically active molecules.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 5-chloro-2-butoxyaniline to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[3]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Mechanism 5-Chloro-2-butoxyaniline 5-Chloro-2-butoxyaniline Oxidative_Addition Oxidative Addition 5-Chloro-2-butoxyaniline->Oxidative_Addition Ar-B(OR)2 Arylboronic Acid/Ester Transmetalation Transmetalation Ar-B(OR)2->Transmetalation Base Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(Ln) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product Coupled Product Reductive_Elimination->Product

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 5-chloro-2-butoxyaniline with various arylboronic acids. Optimization may be required based on the specific boronic acid used.

Materials:

  • 5-chloro-2-butoxyaniline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed Pd-ligand complex; 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, or RuPhos; 1.2 - 2.4 equivalents relative to Pd)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃; 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF, often with a small amount of water)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-chloro-2-butoxyaniline (1.0 eq), the arylboronic acid (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Starting Conditions
ParameterRecommended ConditionRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Pd(0) sources like Pd₂(dba)₃ are often effective. Pd(II) sources like Pd(OAc)₂ require in situ reduction.[4]
Ligand SPhos, XPhos, RuPhos (2-6 mol%)Bulky, electron-rich phosphine ligands are crucial for the activation of aryl chlorides.[3]
Base K₃PO₄ or K₂CO₃ (2-3 eq)The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point.[5]
Solvent 1,4-Dioxane/H₂O (10:1) or TolueneThe presence of water can be beneficial for the transmetalation step.[5]
Temperature 100-110 °CHigher temperatures are generally required for the oxidative addition of aryl chlorides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[6][7] This reaction allows for the coupling of 5-chloro-2-butoxyaniline with a wide range of primary and secondary amines.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.[7]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of 5-chloro-2-butoxyaniline.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group reductively eliminate to form the desired C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism 5-Chloro-2-butoxyaniline 5-Chloro-2-butoxyaniline Oxidative_Addition Oxidative Addition 5-Chloro-2-butoxyaniline->Oxidative_Addition Amine R₂NH Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Base Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)-NR₂(Ln) Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product Coupled Product Reductive_Elimination->Product

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of 5-chloro-2-butoxyaniline. The choice of base and ligand may need to be optimized for specific amine coupling partners.

Materials:

  • 5-chloro-2-butoxyaniline

  • Amine (primary or secondary; 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst; 1-3 mol%)

  • Ligand (e.g., BrettPhos, RuPhos, or Xantphos; 1.2 - 2.4 equivalents relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, or LHMDS; 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)

Procedure:

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.5 eq).

  • Add 5-chloro-2-butoxyaniline (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for 12-24 hours (monitor by LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a short plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Data Summary: Recommended Starting Conditions
ParameterRecommended ConditionRationale & Key Considerations
Palladium Precatalyst BrettPhos Pd G3 or RuPhos Pd G3 (1-3 mol%)Precatalysts offer improved stability and catalytic activity.[4]
Ligand BrettPhos or RuPhosThese bulky, electron-rich biaryl phosphine ligands are highly effective for the amination of challenging aryl chlorides.[7]
Base NaOtBu or LHMDS (1.5-2.5 eq)Strong, non-nucleophilic bases are typically required. LHMDS can be used for base-sensitive substrates.[7]
Solvent Toluene or 1,4-DioxaneAnhydrous and oxygen-free conditions are critical for this reaction.
Temperature 100-110 °CElevated temperatures are generally necessary to promote the oxidative addition step.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).[8] For 5-chloro-2-butoxyaniline, this provides a direct pathway to arylalkynes, which are valuable intermediates in organic synthesis.

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl_Complex Ar-Pd(II)-C≡CR(Ln) Transmetalation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Coupled Product Reductive_Elimination->Product Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Cu(I)_Acetylide Cu(I) Acetylide (R-C≡C-Cu) Terminal_Alkyne->Cu(I)_Acetylide Cu(I), Base Cu(I)_Acetylide->Transmetalation 5-Chloro-2-butoxyaniline 5-Chloro-2-butoxyaniline 5-Chloro-2-butoxyaniline->Oxidative_Addition

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 5-chloro-2-butoxyaniline. Copper-free conditions are also possible but may require more specialized ligands.

Materials:

  • 5-chloro-2-butoxyaniline

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 2-10 mol%)

  • Ligand (e.g., PPh₃, if not using a pre-formed complex)

  • Base (e.g., Et₃N, i-Pr₂NH, or Cs₂CO₃; 2-4 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a Schlenk tube containing a stir bar, add 5-chloro-2-butoxyaniline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) salt (e.g., CuI, 5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through celite and wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Summary: Recommended Starting Conditions
ParameterRecommended ConditionRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.
Copper(I) Cocatalyst CuI (3-10 mol%)Facilitates the formation of the reactive copper acetylide.
Base Et₃N or i-Pr₂NH (2-4 eq)The amine base also serves as a solvent in some cases.
Solvent THF or DMFAnhydrous and degassed conditions are crucial to prevent side reactions.
Temperature 50-80 °CMilder conditions are often sufficient compared to Suzuki and Buchwald-Hartwig couplings of aryl chlorides.

Troubleshooting and Considerations

  • Low Reactivity of Aryl Chloride: This is the primary challenge. Ensure the use of bulky, electron-rich ligands and sufficiently high temperatures. Consider using a more active palladium precatalyst.[3]

  • Side Reactions: Homocoupling of the coupling partners can occur, especially in Sonogashira reactions. Careful control of reaction conditions and catalyst loading can minimize this.

  • Catalyst Deactivation: The presence of impurities or coordinating functional groups can poison the catalyst. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.

  • Base Incompatibility: Some functional groups may be sensitive to strong bases like NaOtBu. In such cases, weaker bases like K₂CO₃ or K₃PO₄ should be screened, although this may require longer reaction times or higher temperatures.[7][9]

Conclusion

5-chloro-2-butoxyaniline is a valuable and versatile substrate for the synthesis of complex molecular architectures. The successful application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, hinges on the careful selection and optimization of reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthetic potential of this important building block.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Gelest. Cross-Coupling of Alkynylsilanes. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

  • HKMU Scholars. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. [Link]

  • ResearchGate. Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids a. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. [Link]

  • RSC Publishing. Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. ortho C−H Alkylation of Aryl Chlorides by a Catellani Strategy. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • ResearchGate. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ACS Publications. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Coupling of Aryllithium Reagents with 2-Alkoxy-Substituted Aryl Chlorides. [Link]

  • National Institutes of Health. Well-defined nickel and palladium precatalysts for cross-coupling. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • ResearchGate. Cross-coupling Reaction of Aryl(triethyl)silanes with Aryl Chlorides: An Easy Access to Oligothiophenes. [Link]

  • ResearchGate. Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

Sources

Advanced Application Note: Solvent Selection for 2-Butoxy-5-chloroaniline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2-Butoxy-5-chloroaniline (CAS 136-44-7) represents a specific class of lipophilic, electron-rich anilines used frequently as scaffolds in the synthesis of azo dyes and pharmaceutical intermediates (e.g., 5-HT4 agonists).[1]

Unlike simple anilines, the presence of the 2-butoxy chain significantly alters the physicochemical profile, reducing aqueous solubility and increasing affinity for non-polar media.[1] Simultaneously, the 5-chloro substituent provides a handle for future metal-catalyzed cross-coupling but slightly deactivates the nucleophilicity of the amine.

This guide provides a rigorous, data-driven protocol for selecting solvents that maximize reaction kinetics while minimizing impurity formation.[1] We move beyond "rule of thumb" chemistry to a Thermodynamic & Kinetic Selection Model .

Chemical "Personality"[2]
  • Lipophilicity (LogP): ~3.5 (Estimated).[1] Highly soluble in aromatic hydrocarbons; insoluble in water.[1]

  • Nucleophilicity: Moderate.[1] The electron-donating butoxy group (ortho) is counterbalanced by the electron-withdrawing chloro group (meta to amine).[1]

  • Key Risk: The butoxy group is susceptible to ether cleavage under highly acidic/Lewis acidic conditions at high temperatures.[1]

Solvent Selection Decision Matrix

The choice of solvent must be dictated by the specific transformation intended.[1] We categorize this into three primary Reaction Classes.

Class A: Nucleophilic Acylation / Sulfonylation[2]
  • Goal: Formation of Amides/Sulfonamides.

  • Mechanism: Attack of neutral amine on electrophile (Acid Chloride/Anhydride).[1]

  • Critical Solvent Property: Solubility of the proton scavenger (base) vs. solubility of the product.[1]

  • Recommendation:

    • Traditional:[1] Dichloromethane (DCM) – High solubility, but environmental hazard.[1]

    • Green Alternative:2-Methyltetrahydrofuran (2-MeTHF) . It forms a clean biphasic system with aqueous base washes, allowing for "in-pot" extractions.[1]

Class B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)[2]
  • Goal: C-N Bond Formation.

  • Mechanism: Pd-catalyzed cycle involving oxidative addition and reductive elimination.[1]

  • Critical Solvent Property: High boiling point (for kinetics), coordinating ability (to stabilize catalytic species), and deoxygenation potential.[1]

  • Recommendation:

    • Traditional:[1] Toluene or 1,4-Dioxane.[1]

    • Optimized:tert-Amyl Alcohol .[1] It allows high temperatures (102°C), solubilizes inorganic bases (like Cs2CO3) better than toluene, and is easier to dry.[1]

Class C: Diazotization (Sandmeyer / Azo Coupling)[2]
  • Goal: Conversion to Diazonium salt.

  • Mechanism: Reaction with Nitrosonium ion (NO+).[1]

  • Critical Solvent Property: Acid stability and ability to mediate the organic/aqueous interface.[1]

  • Recommendation:

    • System:Acetic Acid / Propionic Acid mixtures .[1] The lipophilic butoxy tail prevents dissolution in pure aqueous HCl.[1] An organic co-solvent acid is required to maintain homogeneity.

Visualization: Solvent Logic Pathways

The following diagram illustrates the decision logic for solvent selection based on the intended reaction pathway.

SolventSelection Start Starting Material: This compound ReactionType Select Reaction Type Start->ReactionType Acylation Class A: Acylation/Amidation ReactionType->Acylation Electrophile Attack Coupling Class B: Pd-Catalyzed Coupling ReactionType->Coupling C-N Bond Formation Diazo Class C: Diazotization ReactionType->Diazo N-N Bond Formation Solv_Acyl Rec: 2-MeTHF (Biphasic Workup) Acylation->Solv_Acyl Green Replacement Solv_Coup Rec: tert-Amyl Alcohol (High T, Base Sol.) Coupling->Solv_Coup Kinetic Boost Solv_Diazo Rec: AcOH/Propionic Acid (Homogeneity) Diazo->Solv_Diazo Solubility Fix

Figure 1: Decision Matrix for solvent selection based on reaction classification.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating . Each includes a "Check Point" where the scientist confirms the system is performing as expected before proceeding.

Protocol A: Solubility Profiling (Pre-Reaction Validation)

Before running a scale-up, determine the Saturation Limit (


) to prevent precipitation of intermediates.[1]
  • Preparation: Weigh 100 mg of this compound into a clear HPLC vial.

  • Titration: Add the candidate solvent (e.g., 2-MeTHF) in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record volume (

    
    ) when the solution becomes clear and strictly homogeneous.
    
  • Calculation:

    
    .
    
    • Target: For process efficiency, aim for

      
      .[1]
      
Protocol B: Green Acylation in 2-MeTHF

Target: Synthesis of N-(2-butoxy-5-chlorophenyl)acetamide (Model Reaction)

Reagents:

  • This compound (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (1.5 eq)[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (5 Volumes)[1]

Step-by-Step:

  • Dissolution: Charge aniline and 2-MeTHF into the reactor. Stir until dissolved (Check Point: Solution must be clear amber).

  • Base Addition: Add Triethylamine. The solution remains homogeneous.

  • Reaction: Cool to 0-5°C. Add Acetic Anhydride dropwise to control exotherm.

  • Monitoring: Warm to 25°C. Monitor via HPLC/TLC.

    • Self-Validation: If conversion < 90% after 1 hour, check pH.[1] If acidic, add 0.1 eq Triethylamine.[1]

  • Workup (The 2-MeTHF Advantage):

    • Add 1M NaOH (aq) directly to the reaction vessel (2 Volumes).

    • Stir vigorously for 10 minutes.

    • Stop stirring.[1][2] 2-MeTHF separates cleanly as the upper layer.[1]

    • Drain aqueous waste.[1] Wash organic layer with Brine.[1]

    • Concentrate organic layer to yield product.[1]

Comparative Solvent Data

The following table contrasts "Classic" solvents with modern "Green" alternatives specifically for this aniline derivative.

ParameterDichloromethane (DCM)2-MeTHF (Recommended)Toluene
Boiling Point 40°C (Low - limits kinetics)80°C (Ideal)110°C (High)
Water Miscibility ImmiscibleLimited (Clean separation)Immiscible
Solubility of 2-Butoxy... ExcellentExcellentGood
Workup Efficiency Good, but emulsions commonSuperior (Fast phase break)Moderate
Safety/Green Score Poor (Carcinogen susp.)[1]High (Bio-derived)Moderate

Process Workflow Diagram

This workflow visualizes the "Green Acylation" protocol described above, highlighting the phase separation advantage.

Workflow Step1 Dissolve this compound in 2-MeTHF Step2 Add Et3N + Ac2O (0-5°C) Step1->Step2 Step3 Reaction Complete? (HPLC Check) Step2->Step3 Step3->Step2 No (Adjust T/Time) Step4 Direct Wash: Add 1M NaOH (aq) Step3->Step4 Yes Step5 Phase Separation (2-MeTHF = Upper Layer) Step4->Step5 Step6 Evaporate Solvent Yield Product Step5->Step6

Figure 2: Optimized workflow for acylation using 2-MeTHF to streamline workup.

References

  • Solubility & Physical Properties

    • PubChem Compound Summary for CID 7240 (2-Chloroaniline derivatives). National Center for Biotechnology Information (2025).[1] Link[1][2]

    • Note: General solubility trends for chloro-alkoxy anilines are extrapolated from 5-chloro-2-methoxyaniline data.[1]

  • Green Solvent Selection

    • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes 4 (2016).[1] Link

    • Application: Validation of 2-MeTHF as a superior replacement for DCM in amide coupling.
  • Reaction Mechanisms (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2 (2011).[1] Link

    • Relevance: Selection of t-Amyl alcohol for coupling electron-rich anilines.
  • Diazotization Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical (1989).[1] (Standard reference for diazotization of lipophilic amines using organic acid co-solvents).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 2-Butoxy-5-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Butoxy-5-chloroaniline. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into obtaining high-purity crystalline material. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these techniques to your specific experimental context.

Quick Reference: Physicochemical Properties

A thorough understanding of the physical properties of this compound is the foundation of a successful recrystallization strategy. These properties dictate solvent choice, temperature gradients, and potential challenges.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Predicted Boiling Point 304.7 ± 22.0 °C[1]
Predicted Density 1.126 ± 0.06 g/cm³[1]
Predicted pKa 3.79 ± 0.10[1]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What is the ideal characteristic of a recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystallization upon cooling. The solvent should also be chemically inert towards the aniline and have a boiling point that is manageable within a standard laboratory setting.[2][3]

Q2: How do I start selecting a solvent?

A2: Start by considering the polarity of this compound. It has a moderately polar aniline group and a nonpolar butoxy group. This structure suggests that solvents of intermediate polarity, such as alcohols (ethanol, isopropanol) or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate), are excellent starting points.[4][5] A general rule of thumb is that solvents containing functional groups similar to the compound often work well.[4]

Q3: My compound is an amine. Can I use its salt form for recrystallization?

A3: Yes, this is an excellent alternative strategy. Amines can be converted to their hydrochloride or sulfate salts by treatment with an acid like HCl.[4][6] These salts often have very different solubility profiles and may crystallize more readily from polar solvents like water or ethanol, leaving non-basic impurities behind in the solvent.[4] This can be a powerful purification technique if direct crystallization of the free base is problematic.[6]

Q4: What are the most common impurities I should be aware of?

A4: Impurities often stem from the synthetic route. These can include unreacted starting materials, by-products from side reactions (e.g., isomers, over-alkylated or over-chlorinated species), or residual catalysts. Structurally similar impurities are the most challenging to remove as they may have similar solubility profiles and can sometimes co-crystallize with the product.[7]

Recrystallization Workflow: A Step-by-Step Protocol

This section provides a detailed methodology for the recrystallization of this compound.

Workflow Diagram

G Figure 1. General Recrystallization Workflow cluster_prep Preparation cluster_main Main Process cluster_isolation Isolation & Drying cluster_analysis Analysis Solvent_Screening 1. Solvent Screening (Small Scale Tests) Select_Solvent 2. Select Optimal Solvent System Solvent_Screening->Select_Solvent Identify best solubility profile Dissolution 3. Dissolve Crude Solid in Minimum Hot Solvent Select_Solvent->Dissolution Scale up Hot_Filtration 4. Hot Gravity Filtration (Remove Insoluble Impurities) Dissolution->Hot_Filtration Cooling 5. Slow Cooling (Induce Crystallization) Hot_Filtration->Cooling Collection 6. Collect Crystals (Vacuum Filtration) Cooling->Collection Washing 7. Wash with Cold Solvent Collection->Washing Remove mother liquor Drying 8. Dry Crystals (Vacuum Oven) Washing->Drying Analysis 9. Purity & Yield Analysis (MP, HPLC, NMR) Drying->Analysis

Caption: A step-by-step workflow for the purification of this compound.

Experimental Steps
  • Solvent Selection: In separate small test tubes, test the solubility of ~20-30 mg of crude this compound in ~0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, and water). Observe solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely.[9] If the solid does not dissolve, add small additional portions of hot solvent until a clear, saturated solution is obtained. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. Causality Note: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Causality Note: Using cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the recrystallization process.

Troubleshooting Decision Tree

G Figure 2. Troubleshooting Decision Tree Start Recrystallization Unsuccessful Oiling_Out Problem: Compound 'Oils Out' Start->Oiling_Out No_Crystals Problem: No Crystals Form Start->No_Crystals Low_Yield Problem: Low Crystal Yield Start->Low_Yield Sol_Oil_1 Solution: Re-heat to dissolve oil, add more solvent, cool slowly. Oiling_Out->Sol_Oil_1 Sol_Oil_2 Solution: Change to a lower-boiling point solvent. Oiling_Out->Sol_Oil_2 Sol_Oil_3 Solution: Use a mixed solvent system to lower saturation point. Oiling_Out->Sol_Oil_3 Sol_NoCry_1 Solution: Boil off some solvent to concentrate solution. No_Crystals->Sol_NoCry_1 Sol_NoCry_2 Solution: Scratch inner wall of flask with a glass rod. No_Crystals->Sol_NoCry_2 Sol_NoCry_3 Solution: Add a 'seed crystal' of pure compound. No_Crystals->Sol_NoCry_3 Sol_LowY_1 Solution: Ensure minimum amount of hot solvent was used. Low_Yield->Sol_LowY_1 Sol_LowY_2 Solution: Cool solution in an ice bath for longer. Low_Yield->Sol_LowY_2 Sol_LowY_3 Solution: Check filter paper for 'leaks' of solid. Low_Yield->Sol_LowY_3

Sources

Technical Support Center: 2-Butoxy-5-chloroaniline Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidation, Degradation, and Artifact Formation in 2-Butoxy-5-chloroaniline (BCA) Ticket ID: BCA-STAB-001 Urgency: High (Irreversible Degradation Risk) Applicable CAS: 130573-10-3 (and related halo-alkoxy-anilines)

Executive Summary

You are likely accessing this guide because your sample of This compound (BCA) has transitioned from a pale yellow liquid/solid to a brown or violet viscous oil. This is a classic "Aniline Black" oxidation cascade.

BCA is structurally vulnerable due to the synergistic effect of the electron-donating butoxy group (which increases ring reactivity) and the primary amine. While the chlorine atom provides some deactivation, it is insufficient to prevent rapid oxidation in the presence of atmospheric oxygen and light.

This guide provides an autonomous, self-validating system to stabilize BCA, troubleshoot degradation, and recover oxidized material.

Module 1: The Degradation Mechanism

Understanding the enemy is the first step to containment.

The degradation of BCA is not random; it follows a specific radical-cation pathway. Understanding this helps you interpret LC-MS artifacts and color changes.

Visualizing the Oxidation Cascade

The following diagram illustrates how a clear sample turns into "tar" through dimerization and polymerization.

BCA_Degradation cluster_prevention Prevention Strategy BCA This compound (Pale Yellow/Clear) Radical Anilinium Radical Cation (Reactive Intermediate) BCA->Radical O2 / Light / hν Dimer Azo/Hydrazo Dimers (Red/Orange Species) Radical->Dimer Coupling (Head-to-Head) Polymer Polyaniline-like Tars (Dark Brown/Black) Dimer->Polymer Polymerization Acid Protonation (HCl Salt) Blocks Oxidation Acid->BCA Stabilizes

Figure 1: The oxidation pathway of BCA. Note that protonation (forming the salt) effectively locks the nitrogen lone pair, preventing the initial radical formation.

Module 2: Storage & Handling Protocols

FAQ: How do I store BCA for long-term stability?

A: Do not store the free base for >30 days. The free base of BCA is thermodynamically unstable in air. You must choose one of two paths:

Path A: The "Active Use" Protocol (Short-term < 1 Month)

If you are actively using the compound for synthesis:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C is mandatory.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands to seal the cap-glass interface.

Path B: The "Deep Storage" Protocol (Long-term > 1 Month)

Recommendation: Convert BCA to its Hydrochloride (HCl) salt. The HCl salt is a crystalline solid that is significantly more resistant to oxidation because the lone pair on the nitrogen is protonated and unavailable for radical formation.

Protocol: BCA-HCl Salt Formation

  • Dissolve 1g of BCA in 5 mL of anhydrous diethyl ether or 1,4-dioxane.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white/off-white precipitate will form immediately.

  • Filter the solid under inert gas (Schlenk filtration recommended).

  • Wash with cold ether.

  • Dry under high vacuum. Result: A stable solid that can be stored at 4°C for years.

Module 3: Experimental Setup & Solubilization

FAQ: My reaction turned black immediately upon heating. Why?

A: You likely dissolved BCA in a non-degassed solvent or a solvent containing peroxides.

The butoxy ether tail of BCA makes it susceptible to peroxide initiation if used with aged ether solvents (THF, Diethyl Ether).

The "Safe Solubilization" Checklist:

Parameter Requirement Why?
Solvent Choice DCM, Toluene, or MeCN Avoid ethers (THF/Et2O) unless freshly distilled/tested for peroxides.
Gas Sparging Sparge solvent with N2 for 15 mins Removes dissolved oxygen (approx. 8-9 mg/L in water/solvents) that fuels oxidation.
pH Control Keep pH < 7 if possible Anilines oxidize rapidly in basic conditions. If your reaction requires base, add the base last.

| Antioxidants | Ascorbic Acid (1-5 mol%) | If using aqueous buffers, adding ascorbate can scavenge free radicals. |

Module 4: Troubleshooting & Recovery

FAQ: My sample is dark brown. Can I save it?

A: Yes, via Acid-Base Swing Extraction. Simple recrystallization often fails because the "tar" impurities are similar in solubility to the free base. You must exploit the basicity of the amine.

The Recovery Workflow:

Recovery_Workflow Step1 1. Dissolve Dark Sample in 1M HCl (aq) Step2 2. Wash with Ethyl Acetate (Organic Layer) Step1->Step2 Protonates Amine Step3 3. Discard Organic Layer (Contains Tars/Dimers) Step2->Step3 Removes Neutral Impurities Step4 4. Basify Aqueous Layer (pH > 10) with NaOH Step2->Step4 Aqueous Layer (Clean Salt) Step5 5. Extract with DCM & Dry (Na2SO4) Step4->Step5 Regenerates Free Base

Figure 2: The Acid-Base Swing purification method. This separates the protonatable amine (BCA) from non-basic oxidative impurities.

Step-by-Step Recovery Protocol:

  • Dissolution: Dissolve the degraded brown oil in 1M HCl. The BCA will protonate and enter the water phase. The "tars" (dimers/polymers) generally remain non-ionic or insoluble.

  • Filtration: If there are solid black particulates, filter them out through Celite.

  • Washing: Wash the acidic aqueous solution with Ethyl Acetate (3x). The organic layer will turn yellow/orange (removing the impurities). The aqueous layer should be clear or pale pink.

  • Basification: Slowly add 2M NaOH to the aqueous layer until pH > 10. The BCA will crash out as an oil or solid.

  • Extraction: Extract immediately with Dichloromethane (DCM).

  • Drying: Dry over Na2SO4 and concentrate.

Module 5: Analytical Artifacts (LC-MS)

FAQ: I see peaks at M+14 or M+16 in my LC-MS. Is this my product?

A: No, these are likely oxidation artifacts.

When analyzing BCA (MW ≈ 199.6 for Cl-35 isotope), watch for these tell-tale degradation signals:

Observed Mass (approx)IdentityCause
M + 16 (215.6) N-Oxide / Hydroxylamine Early stage oxidation. Common if sample sat in MeOH/Water.
M + 30 (229.6) Nitro derivative Advanced oxidation (rare unless strong oxidants present).
2M - 2 (397.2) Azo Dimer Coupling of two BCA molecules. Indicates significant degradation.
M + 42 Acetamide Artifact if using Acetic Acid/Acetonitrile in mobile phase with heating.

Validation Tip: If you see these peaks, run a blank injection. If they persist, check your mobile phase. Old mobile phases (especially aqueous ammonium acetate) can promote on-column oxidation of anilines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7240, 2-Chloroaniline (Analogous Structure Stability Data). Retrieved from [Link][1]

  • Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International, 57(12), 1295-1325.[2] (Defines the radical cation dimerization pathway). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. (General handling and storage safety for aniline derivatives). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Butoxy-5-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Butoxy-5-chloroaniline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges related to the purification of this compound. My approach here is to move beyond simple instructions and delve into the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Purification Challenge

This initial section addresses the fundamental questions regarding this compound, its common contaminants, and the critical importance of achieving high purity.

Q1: What are the most common isomers and impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. A common pathway is the Williamson ether synthesis, involving the butylation of 4-chloro-2-aminophenol.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 4-chloro-2-aminophenol and butylating agents (e.g., 1-bromobutane).

  • Over-Alkylated Byproducts: N-butylated or di-butylated aniline derivatives.

  • Solvent and Reagent Residues: Residual solvents or bases (e.g., potassium carbonate) used during the synthesis.[1]

Potential Isomers: The primary isomeric contaminants arise from the starting materials or side reactions. The most probable isomers you might encounter include:

  • Positional Isomers of the Butoxy Group: Such as 4-Butoxy-5-chloroaniline or 2-Butoxy-3-chloroaniline, which could arise if the starting phenol was not isomerically pure.

  • Isomers of the Butyl Group: If the butylating agent contained isomers like sec-butyl bromide or iso-butyl bromide, you would form the corresponding sec-butoxy and iso-butoxy anilines.

Below is a diagram illustrating the target molecule and a key potential impurity.

G cluster_target Target Molecule cluster_impurity Common Impurity cluster_isomer Potential Isomer T This compound (C10H14ClNO) I1 4-chloro-2-aminophenol (Unreacted Starting Material) I2 4-Butoxy-5-chloroaniline (Positional Isomer)

Caption: Target molecule and potential contaminants.

Q2: Why is achieving high purity for this compound so critical?

A2: In the context of drug development and fine chemical synthesis, the purity of an intermediate like this compound is paramount for several reasons:

  • Reaction Specificity: Impurities can interfere with subsequent reactions, leading to unwanted side products, lower yields, and complex purification challenges downstream.

  • Toxicological Profile: Structurally similar impurities may have vastly different toxicological profiles. For pharmaceutical applications, regulatory bodies require stringent impurity profiling to ensure patient safety.[2]

  • Final Product Integrity: The purity of the starting materials directly impacts the purity, stability, and performance of the final active pharmaceutical ingredient (API) or target molecule.

Part 2: Troubleshooting Guide - Step-by-Step Purification Protocols

This section provides detailed, field-tested protocols to address specific purification challenges. The workflow is designed to tackle the most common issues first, progressively moving to more advanced techniques for persistent impurities.

PurificationWorkflow Crude Crude this compound Recrystallization Step 1: Recrystallization Crude->Recrystallization QC1 Purity Check (TLC, GC/HPLC) Recrystallization->QC1 Distillation Step 2: Vacuum Distillation QC1->Distillation Impurities Remain PureProduct Pure Product (>99.5%) QC1->PureProduct Purity OK QC2 Purity Check (GC/HPLC) Distillation->QC2 Chromatography Step 3: Column Chromatography QC2->Chromatography Isomers Remain QC2->PureProduct Purity OK QC3 Final Purity & Characterization (GC/HPLC, NMR, MS) Chromatography->QC3 QC3->PureProduct

Caption: Logical workflow for the purification of this compound.

Q3: My crude product is a dark, oily solid. What is the most effective initial purification technique?

A3: For removing bulk impurities, unreacted starting materials, and baseline "gunk," recrystallization is the most robust and scalable first step. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.[3][4]

Expertise & Causality: The ideal recrystallization solvent will dissolve your target compound completely when hot but poorly when cold. Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~50 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent incrementally until the solid just dissolves. Using an excessive amount of solvent will drastically reduce your yield.

  • Decolorization (Optional): If the hot solution is highly colored, add a small amount of activated charcoal (1-2% by weight) and keep the solution hot for a few minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

ParameterRecommended Solvent SystemRationale
Solvent Choice Isopropanol/Water or Ethanol/HexanesThe alcohol dissolves the aniline at high temperatures, while the anti-solvent (water or hexanes) reduces solubility upon cooling, inducing crystallization.
Temperature Near the boiling point of the solventMaximizes solubility for the dissolution step.
Q4: Recrystallization worked, but I still have an impurity with a similar polarity. What should I try next?

A4: When dealing with impurities that have similar solubility profiles, such as positional isomers or over-alkylated products, vacuum distillation is the preferred next step, especially if the impurity has a different boiling point.

Expertise & Causality: this compound has a high predicted boiling point (304.7°C).[5] Distilling at atmospheric pressure would require very high temperatures, risking thermal decomposition, which is common for substituted anilines.[6] Applying a vacuum lowers the boiling point to a more manageable and safer temperature, preserving the integrity of the compound.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect distinct fractions based on the boiling point at the operating pressure. The first fraction will typically contain lower-boiling impurities. Collect the main fraction corresponding to the boiling point of your target compound. A third, higher-boiling fraction may contain less volatile impurities.

  • Purity Analysis: Analyze each fraction using GC or TLC to determine which ones contain the pure product.

Q5: I've tried distillation, but I can't separate two very similar isomers. What is the ultimate purification method?

A5: For separating structurally similar isomers with nearly identical boiling points and solubilities, preparative column chromatography is the most powerful technique. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Causality: The separation is based on the subtle differences in polarity between your target molecule and the isomeric impurities. By carefully selecting the stationary phase (typically silica gel for compounds of this polarity) and the mobile phase (eluent), you can exploit these differences to achieve separation.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a column with silica gel (slurry-packed with the initial mobile phase). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve your material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution: Start with a non-polar mobile phase (e.g., 100% Hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). This is known as a gradient elution.

  • Fraction Collection: Collect small fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the highly purified product.

ParameterRecommended SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds with moderate polarity.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low percentage of Ethyl Acetate (e.g., 2-5%) and gradually increase. This allows for the separation of compounds with very similar polarities.

Part 3: Analytical Methods for Purity Assessment

Verifying the purity and identity of your final product is a non-negotiable step.

Q6: How can I reliably determine the purity of my final this compound sample?

A6: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.

  • Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities. A single, sharp peak on the chromatogram is indicative of high purity. The peak area percentage can provide a quantitative estimate of purity.[7][8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis of non-volatile or thermally sensitive compounds.[9][10] It is highly sensitive and can separate a wide range of impurities. Purity is typically reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are not only crucial for confirming the structure of your compound but can also reveal the presence of impurities.[9] Integration of the proton signals can be used for quantitative analysis against a known internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, providing further evidence of its identity.

References

  • BenchChem. (2025).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyethanol.
  • Guidechem. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • ChemicalBook. (n.d.). This compound CAS#: 130573-10-3.
  • BenchChem. (2025). A Guide to the Comparative Analysis of 2-(Azepan-1-yl)-5-chloroaniline and Other Chloroanilines.
  • U.S. Environmental Protection Agency. (n.d.).
  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
  • ACS Publications. (n.d.).
  • ECHEMI.com. (2022).
  • Texium. (2020).
  • Taylor & Francis Online. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Chem 21, University of Michigan. (2009).
  • University of Rochester. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-Butoxy-5-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Butoxy-5-chloroaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.

Introduction: The Analytical Imperative for this compound Purity

This compound is an aromatic amine intermediate used in the synthesis of various pharmaceuticals and other specialty chemicals. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final product. Even trace impurities can have unintended pharmacological effects or impact the stability and manufacturing of the drug substance. Therefore, a well-developed and validated stability-indicating HPLC method is a regulatory and scientific necessity.

This guide will walk you through a systematic approach to developing such a method, from understanding the analyte's properties to performing forced degradation studies and optimizing the final chromatographic conditions.

Understanding the Analyte: Physicochemical Properties of this compound

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 200.68 g/mol
pKa [1]3.79 ± 0.10The aniline functional group is basic. At a mobile phase pH below the pKa, the compound will be protonated and more polar, leading to earlier elution in reversed-phase chromatography. Conversely, at a pH above the pKa, it will be in its neutral, more hydrophobic form, resulting in stronger retention. Controlling the mobile phase pH will be a critical parameter for tuning retention and selectivity.
Predicted XLogP3 3.5This value suggests that this compound is a relatively non-polar compound and will be well-retained on a reversed-phase column.
Density [1]1.126 ± 0.06 g/cm³Useful for preparing standard solutions of known concentration.

The Synthetic Route: A Window into Potential Impurities

To develop a truly specific and stability-indicating method, it is crucial to consider potential process-related impurities. A common synthetic route for this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution: 2,4-dichloro-1-nitrobenzene is reacted with sodium butoxide. The butoxide preferentially displaces the chlorine atom at the 2-position due to the activating effect of the nitro group.

  • Reduction: The resulting 2-butoxy-4-chloro-1-nitrobenzene is then reduced to the final product, this compound.

Based on this synthesis, the following potential impurities should be considered during method development:

  • Starting Materials:

    • 2,4-dichloro-1-nitrobenzene

    • Residual butanol or sodium butoxide

  • Intermediate:

    • 2-butoxy-4-chloro-1-nitrobenzene

  • Isomeric Impurities:

    • 4-Butoxy-2-chloroaniline (from non-selective substitution)

  • By-products:

    • Impurities arising from over-reduction or side reactions.

The developed HPLC method must be capable of separating this compound from all these potential impurities.

A Systematic Approach to HPLC Method Development

The following workflow outlines a logical and efficient process for developing a robust HPLC method for the purity analysis of this compound.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation A Analyte Characterization (pKa, logP, UV spectrum) B Column & Mobile Phase Screening (C18, C8, Phenyl) (ACN/Water, MeOH/Water) A->B Informs C Initial Gradient Elution B->C D Optimize Gradient Profile (Slope, Time) C->D E Evaluate Mobile Phase pH (±1 unit around pKa) D->E F Fine-tune Organic Modifier Ratio E->F G Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) F->G H Peak Purity Analysis (PDA Detector) G->H I Resolution of Degradants H->I J Validation Parameters (Linearity, Accuracy, Precision, etc.) I->J

Caption: A systematic workflow for HPLC method development.

Initial Method Scouting: Column and Mobile Phase Selection

Given the non-polar nature of this compound, reversed-phase chromatography is the most appropriate starting point. A comparative screening of different column stationary phases is recommended to evaluate selectivity differences.

Experimental Protocol: Column Screening

  • Columns:

    • C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm)

    • C8 (e.g., Waters Symmetry C8, 150 x 4.6 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Initial Gradient: 40-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Photodiode Array (PDA) detector at 254 nm, with spectra collected from 200-400 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.

Rationale for Choices:

  • C18: A good first choice for general-purpose reversed-phase separations, offering high hydrophobicity.

  • C8: Offers slightly less retention than C18, which can be beneficial for highly retained compounds and may provide different selectivity.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.

  • Acetonitrile vs. Methanol: Acetonitrile is generally preferred for initial screening due to its lower viscosity and better UV transparency.

  • Formic Acid: An acidic modifier is used to suppress the ionization of the aniline group (pKa ~3.79), leading to better peak shape and consistent retention.

Comparative Data: Initial Column Screening

ColumnRetention Time (min)Tailing FactorTheoretical Plates
C1812.51.115000
C810.81.213500
Phenyl-Hexyl11.51.314000

Note: The above data is illustrative. Actual results will vary.

Based on initial screening, the C18 column often provides the best balance of retention, efficiency, and peak shape for this type of compound.

Method Optimization: Fine-Tuning the Separation

Once a suitable column and mobile phase system are selected, the next step is to optimize the separation to ensure adequate resolution between the main peak and all potential impurities and degradants.

Experimental Protocol: Gradient and pH Optimization

  • Gradient Optimization:

    • Start with a shallow gradient around the elution point of the main peak to improve the resolution of closely eluting impurities. For example, if the peak elutes at 60% Acetonitrile, a gradient segment from 55% to 65% over 10 minutes can be evaluated.

  • pH Optimization:

    • Prepare mobile phases with different pH values around the pKa of the analyte (e.g., pH 2.8, 3.8, and 4.8 using formic acid or phosphate buffer).

    • Inject the sample and observe the changes in retention time and selectivity.

Rationale for Optimization:

  • Gradient Slope: A shallower gradient increases the time the analyte spends in the "critical elution zone," enhancing resolution between closely related compounds.

  • Mobile Phase pH: Adjusting the pH can significantly alter the ionization state of the analyte and any ionizable impurities, leading to dramatic changes in selectivity.

Optimization_Logic A Initial Method (Broad Gradient) B Shallow Gradient (Improved Resolution) A->B Refine Gradient C pH Adjustment (Altered Selectivity) B->C Tune Selectivity D Optimized Method (Baseline Separation) C->D Finalize Conditions

Caption: Logic for HPLC method optimization.

Forced Degradation Studies: Ensuring Stability-Indicating Capability

A stability-indicating method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products. To demonstrate this, forced degradation studies are performed.

Experimental Protocol: Forced Degradation

Prepare solutions of this compound (approximately 1 mg/mL) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation.

Stress ConditionReagent/ConditionTime
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH4 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80 °C (solid and solution)48 hours
Photodegradation ICH Q1B conditions (UV and visible light)As per guideline

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Data Evaluation:

  • Peak Purity: Use a PDA detector to assess the peak purity of the main this compound peak in both the unstressed and stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.

  • Resolution: Calculate the resolution between the main peak and the closest eluting degradation product. A resolution of >1.5 is generally considered acceptable.

  • Mass Balance: The sum of the assay of the main peak and the areas of all degradation products should be close to 100% of the initial assay, demonstrating that all significant degradants are being detected.

Optimized and Validated HPLC Method

Based on the systematic development and forced degradation studies, a proposed optimized method is presented below.

Optimized HPLC Conditions

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B in 15 min, then to 90% B in 2 min, hold for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection 254 nm
Injection Volume 10 µL

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines. A summary of typical acceptance criteria is provided.

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, impurities, or degradants. Peak purity angle < peak purity threshold.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the nominal concentration.
Accuracy Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.

Conclusion: A Robust Method for Purity Determination

This guide has outlined a systematic and scientifically sound approach to developing a stability-indicating HPLC method for the purity determination of this compound. By understanding the analyte's properties, considering potential impurities from its synthesis, and performing a logical sequence of method development and forced degradation studies, a robust, reliable, and regulatory-compliant method can be achieved. The presented experimental protocols and comparative data provide a solid foundation for researchers to adapt and implement this methodology in their own laboratories.

References

  • PubChem. (n.d.). 2,5-Dibutoxy-4-chloroaniline. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

Sources

Safety Operating Guide

2-Butoxy-5-chloroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling & Disposal of 2-Butoxy-5-chloroaniline

Part 1: Executive Safety Directive

This compound is not a standard organic solvent; it is a halogenated, nitrogen-containing aromatic intermediate.[1][2] Its disposal requires a strict deviation from standard "organic waste" protocols due to two critical molecular features:

  • The Chloro-Substituent: Mandates classification as Halogenated Waste .[1] Incineration without scrubbers releases hydrochloric acid (HCl) and potential dioxins.[1]

  • The Aniline Moiety: Presents a high risk of Methemoglobinemia (cyanosis) via skin absorption and is highly toxic to aquatic life.[1]

IMMEDIATE ACTION REQUIRED:

  • DO NOT mix with acids (exothermic salt formation).[1]

  • DO NOT dispose of down the drain (aquatic toxin).[1][3]

  • DO NOT mix with non-halogenated solvents (increases disposal cost and complexity).[1]

Part 2: Chemical Profile & Hazard Characterization

Before initiating disposal, verify the chemical identity to ensure the correct waste stream selection.[1][4][5]

ParameterSpecificationOperational Implication
Chemical Name This compoundPrimary label identifier.
CAS Number 130573-10-3 (or similar isomer)Use for waste manifesting.[1][2]
Molecular Formula C₁₀H₁₂ClNONitrogen/Chlorine content dictates incineration method.[2]
Hazard Class Toxic (6.1) , IrritantPPE must include nitrile/neoprene gloves (double-gloved).[1][2]
Key Risk Codes H311 (Toxic in contact with skin)H410 (Very toxic to aquatic life)Zero-tolerance for sink disposal.[1][2]
Waste Stream Halogenated Organic Must be segregated from acetone/ethanol waste.[1][2]

Part 3: Waste Segregation Logic (The "Why" & "How")

Expert Insight: Many labs default to a single "Organic Waste" carboy.[1] For this compound, that is a critical error.

  • The Cost Factor: Halogenated waste disposal is significantly more expensive than non-halogenated.[1][4] Contaminating a 20L drum of acetone with 50mL of this aniline upgrades the entire drum to the expensive "Halogenated" price tier.[1]

  • The Safety Factor: Mixing anilines with strong acids (often found in general waste) can generate heat and precipitate solids, potentially clogging waste pumps or causing pressure buildup.[1]

Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: This compound CheckMix Is it mixed with other solvents? Start->CheckMix CheckHalo Are the other solvents Halogenated (e.g., DCM, Chloroform)? CheckMix->CheckHalo Yes StreamA STREAM A: Halogenated Organic Waste (High BTU Incineration) CheckMix->StreamA No (Pure) CheckAcid Does the mixture contain Acids? CheckHalo->CheckAcid No CheckHalo->StreamA Yes CheckAcid->StreamA No StreamB STREAM B: Specialty Waste (Requires Neutralization) CheckAcid->StreamB Yes (Danger)

Figure 1: Decision logic for segregating aniline waste. Note that even if mixed with non-halogenated solvents, the presence of the chloro-group forces the entire mixture into the Halogenated Stream.[1][2]

Part 4: Step-by-Step Disposal Protocol

Phase 1: Accumulation & Storage
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers if the waste is slightly acidic, as the chloride ion can cause rapid pitting corrosion.[1]

  • Labeling: Affix a hazardous waste tag immediately upon the first drop entering the container.[1]

    • Required Text: "HAZARDOUS WASTE - HALOGENATED ORGANIC."[1]

    • Constituents: List "this compound" explicitly.[1][2] Do not use abbreviations like "BCA."

  • Venting: Ensure the cap is vented if there is any risk of reaction, though pure accumulation should be sealed tight.[1]

Phase 2: Spill Response (Immediate Containment)
  • Stop: Do not attempt to wipe with paper towels (increases surface area for evaporation/inhalation).[1]

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Absorb: Use a vermiculite or chemically inert absorbent pad .[1]

    • Why? Clay-based absorbents can sometimes catalyze reactions with reactive aromatics.[1] Inert pads are safer.[1]

  • Clean: Wash the surface with a soap/water solution after bulk removal.[1] Collect this wash water as hazardous waste—do not flush .[1]

Phase 3: Final Disposal (Incineration)

This compound cannot be landfilled.[1] It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Rotary Kiln Incineration .[1]

  • Mechanism: High temperature (>1000°C) breaks the C-Cl and C-N bonds.[1]

  • Scrubbing: The facility must have a wet scrubber to capture the HCl gas generated during combustion, neutralizing it to NaCl.[1]

Part 5: Documentation & Compliance

Maintain a "Cradle-to-Grave" paper trail.

DocumentRequirement
SDS (Safety Data Sheet) Must be accessible in the lab.[1][2] Highlight Section 13 (Disposal).[1][5]
Waste Manifest Must list the relevant waste codes (e.g., D022 if chloroform is present, or state-specific halogenated codes).[1][2]
Training Log Personnel must sign off on understanding the specific skin absorption risks of alkoxy-anilines.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defined Hazardous Waste: Listed and Characteristic Wastes. EPA.gov.[1] [Link]

  • PubChem. (2023).[1] 2-Chloroaniline Compound Summary (Analogous Hazard Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]

Sources

Personal protective equipment for handling 2-Butoxy-5-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Zero-Contact" Standard

2-Butoxy-5-chloroaniline belongs to the class of halogenated alkoxy-anilines .[1] While specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public repositories, its structural activity relationship (SAR) with 2-chloroaniline and butoxyaniline mandates that it be handled as a Category 1 Skin Absorbent and a potent Methemoglobinemia Inducer .[1]

Immediate Critical Hazards:

  • Silent Hypoxia: Like other anilines, this compound can oxidize hemoglobin to methemoglobin (MetHb), preventing oxygen transport.[2] Cyanosis (blue skin/lips) may be delayed up to 4 hours after exposure.

  • Enhanced Permeation: The butoxy group increases lipophilicity compared to simple chloroaniline, significantly accelerating skin absorption rates through standard nitrile gloves.

  • Sensitization: High risk of allergic dermatitis upon repeated exposure.

The Golden Rule: Treat this substance as if it has the skin permeability of a solvent and the toxicity of a cyanide-class agent. Zero skin contact is the only acceptable exposure limit. [1]

Toxicology & Hazard Context (The "Why")

To ensure compliance, researchers must understand the mechanism of toxicity.

Hazard ClassMechanism of ActionOperational Implication
Acute Toxicity (Dermal) Lipophilic Transport: The butyl chain acts as a "grease," allowing the molecule to bypass the stratum corneum (outer skin layer) rapidly.[1][3] Once in the blood, the aniline moiety is metabolized (N-hydroxylation).[1][4]Standard Nitrile gloves are insufficient for prolonged work. Splash contact requires immediate doffing.
Methemoglobinemia Oxidative Stress: Metabolites oxidize Ferrous iron (

) in hemoglobin to Ferric iron (

).[1]

cannot bind oxygen.
Pulse Oximetry is a valid first-line monitoring tool in exposure events.[1][3] Oxygen therapy is the immediate first aid.
Aquatic Toxicity Bioaccumulation: Chlorinated aromatics are persistent.[1][5]No drain disposal. All waste, including rinsate, must be captured as hazardous organic waste.

PPE Matrix: The Defense System

This protocol uses a Redundant Barrier System . Single layers are prone to micro-tears and permeation breakthrough.

A. Hand Protection (Critical Control Point)

Standard nitrile gloves offer <15 minutes of protection against halogenated anilines in solution.

  • Primary Layer (Inner): 4-mil Nitrile (Inspection white/blue).[3] Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer - High Risk): Silver Shield® (EVOH/PE Laminate) or Viton® .[1]

    • Why: Laminates provide >480 minutes breakthrough time for aromatics.

    • When: Essential during synthesis, transfer of neat liquid, or handling solutions >1% concentration.

  • Secondary Layer (Outer - Low Risk): Double-gloved thick Nitrile (minimum 8 mil total thickness) is acceptable only for handling closed containers or dilute solid weighing (<10 mg).[1][3]

B. Respiratory Protection
  • Solid/Powder Handling: N95 is insufficient due to sublimation potential. Use P100 (HEPA) with an Organic Vapor (OV) relief layer if the solid has a distinct odor.

  • Solution/Synthesis: Half-face respirator with OV/P100 cartridges is mandatory if working outside a certified fume hood.[3] Inside a hood, the sash is the primary barrier.

C. Body Protection
  • Lab Coat: Tyvek® or chemically resistant apron (polyethylene) over a standard cotton lab coat. Cotton absorbs and holds anilines against the skin.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Face shield required for rotary evaporation or pressurized transfers.

PPE Decision Logic (Visualization)

The following decision tree dictates the required PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Solvent Present Task_Solid Task: Weighing / Transfer Solid->Task_Solid Task_Liquid Task: Synthesis / Extraction Liquid->Task_Liquid PPE_Solid PPE Protocol A: - Fume Hood (On) - Double Nitrile Gloves - Lab Coat + Tyvek Sleeves Task_Solid->PPE_Solid PPE_Liquid PPE Protocol B (High Risk): - Fume Hood (Sash <18") - Silver Shield® Laminate Gloves - Chem-Resistant Apron - Splash Goggles Task_Liquid->PPE_Liquid

Figure 1: PPE Selection Logic based on physical state and risk profile.[1][3] Note the escalation to Laminate gloves for liquid handling.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Static Control: Use an anti-static gun on the weighing boat. Chlorinated anilines can be fluffy and static-prone, leading to aerosolization.

  • Decontamination Station: Prepare a tray with 10% Acetic Acid (to solubilize aniline residues) and surfactant (soap) water before starting work.

  • Glove Check: Inflate nitrile gloves to check for pinholes before donning.

Phase 2: Handling & Transfer
  • Weighing: Perform all weighing inside a Vented Balance Enclosure or Fume Hood. Never weigh on an open bench.

  • Solubilization: Add solvent slowly. Exothermic reactions can vaporize the aniline.

  • Spill Hygiene: If a drop hits the glove:

    • STOP immediately.

    • Remove the outer glove.

    • Wash the inner glove with soap/water.

    • Don a fresh outer glove.

    • Reasoning: Permeation through nitrile can occur in <2 minutes for aniline-solvent mixtures.[3]

Phase 3: Waste & Cleanup[3]
  • Acidification: Rinse glassware with dilute HCl or Acetic Acid. This converts the volatile free-base aniline into the non-volatile anilinium salt (water-soluble), reducing vapor risk.[1][3]

  • Segregation: Dispose of in "Halogenated Organic" waste streams. Do not mix with oxidizers (Nitric acid), as this can form explosive diazonium salts or uncontrolled exotherms.

Emergency Response: The "Cyanosis" Protocol

If exposure is suspected, speed is the only variable you control.

Emergency_Response Exposure Exposure Event (Skin/Inhalation) Decon 1. Decontaminate (Soap + Water, 15 mins) Do NOT scrub hard Exposure->Decon Alert 2. Alert Medical Mention: 'Aniline Derivative' Decon->Alert Monitor 3. Monitor Patient Check Fingernails/Lips Pulse Oximetry Alert->Monitor Cyanosis Signs of Cyanosis? (Blue skin, Low O2) Monitor->Cyanosis Treatment_A Observation Only (Keep warm/quiet) Cyanosis->Treatment_A No Symptoms Treatment_B Medical Intervention (100% Oxygen + Methylene Blue) Cyanosis->Treatment_B SpO2 < 90%

Figure 2: Emergency response workflow emphasizing the detection of Methemoglobinemia (Cyanosis).

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. Centers for Disease Control and Prevention. Available at: [Link][1][3]

  • PubChem. 2-Chloroaniline (Structural Analog Safety Data). National Library of Medicine. Available at: [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Available at: [Link][1][3]

  • European Chemicals Agency (ECHA). Substance Information: Chloroanilines. Available at: [Link][1][3]

Disclaimer: This guide applies the "Precautionary Principle" using Read-Across data from structurally similar halogenated anilines. Always consult the specific SDS provided by your chemical vendor if available.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.